3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a brominated spirocyclic compound with the molecular formula C₁₂H₁₃BrN₂O₂S and a molecular weight of 329.21 g/mol . Its structure features a 1,3-diazaspiro[4.4]nonane-2,4-dione core substituted with a 5-bromothiophen-2-ylmethyl group. This compound is primarily used in pharmaceutical research, with applications in drug discovery and enzyme inhibition studies.
Properties
Molecular Formula |
C12H13BrN2O2S |
|---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
3-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C12H13BrN2O2S/c13-9-4-3-8(18-9)7-15-10(16)12(14-11(15)17)5-1-2-6-12/h3-4H,1-2,5-7H2,(H,14,17) |
InChI Key |
HKJAGWOBDKVSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multistep organic reactions. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity. The spirocyclic core may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Bromine Position : Bromine on the thiophene ring (target compound) enhances aromatic interactions compared to aliphatic bromine in 3-(4-bromobutyl) analogs .
- Substituent Effects : Tosyl and allyl groups modify electronic properties and metabolic pathways, while dimethyl groups introduce steric effects .
Anticonvulsant Activity ()
Spirocyclic compounds with aryl substituents (e.g., phenylamino groups) exhibit anticonvulsant properties. For example:
- N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione: Inhibits seizures in subcutaneous metrazole tests, with activity dependent on substituent position .
- Target Compound : Bromothiophene may target different enzymes (e.g., fungal dehydrogenases or inflammatory proteins) due to its aromaticity, though specific data are pending .
Enzyme Binding ()
- 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: Binds to fungal enzymes (Cellobiose dehydrogenase, Xylanase) with inhibition constants of 156–356 μM .
- Target Compound: Bromothiophene’s π-π interactions could improve binding affinity compared to non-aromatic analogs, but experimental validation is needed.
Pharmacokinetic and Druglikeness Profiles
- Lipinski’s Rule Compliance : The target compound (MW = 329.21) adheres to Lipinski’s criteria (MW < 500, bromine as a single halogen), unlike higher-weight violators like Dotriacontyl isopropyl ether () .
- Solubility : Bromothiophene’s hydrophobicity may reduce aqueous solubility compared to tetrazole-containing analogs (e.g., ’s biphenyltetrazole derivative) .
Biological Activity
3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS No. 1479610-66-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 329.21 g/mol. The compound features a spirocyclic structure which is characteristic of various bioactive molecules.
The mechanism by which diazaspiro compounds exert their biological effects often involves interaction with specific protein targets within cancer pathways. For example, compounds that inhibit KRAS mutations may disrupt signaling pathways that promote cell proliferation and survival in cancer cells. The binding affinity and specificity of such compounds are critical for their therapeutic potential.
Case Studies
While specific case studies on this compound are scarce, related research provides insight into its potential applications:
- In vitro Studies : Analogous compounds have been tested against various cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer). These studies typically measure cell viability and apoptosis rates to assess the efficacy of the compounds.
- In vivo Efficacy : Animal models have been used to evaluate the antitumor effects of similar diazaspiro derivatives. For instance, one study reported significant tumor reduction in xenograft models treated with optimized diazaspiro compounds.
Structure-Activity Relationship (SAR)
The biological activity of spirocyclic compounds like this compound can often be correlated with specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine substitution | Enhances lipophilicity and potential target interactions |
| Spirocyclic framework | Provides rigidity and may facilitate specific binding to targets |
| Functional groups (e.g., carbonyls) | Influence reactivity and binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
